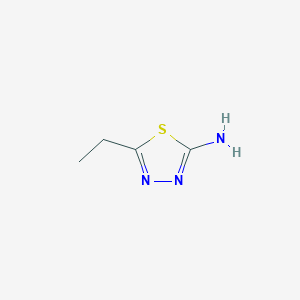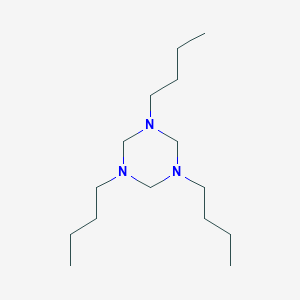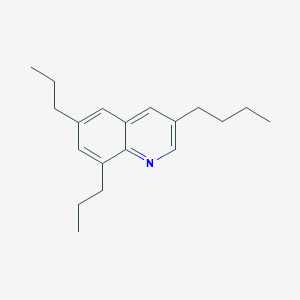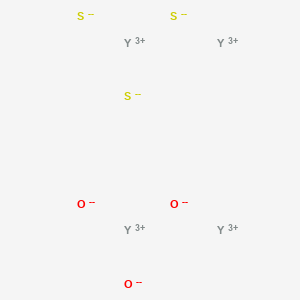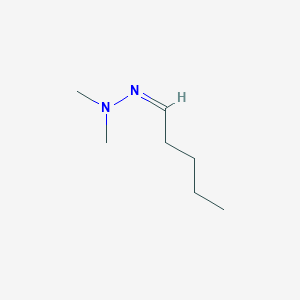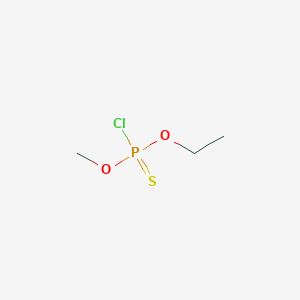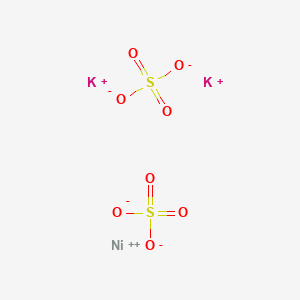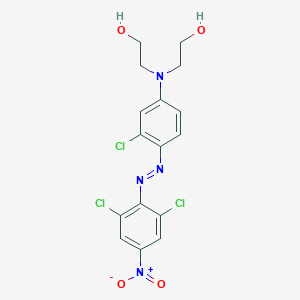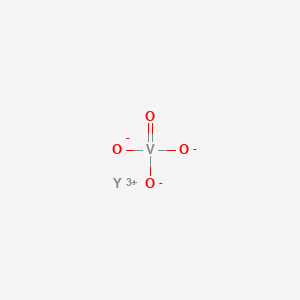
trioxido(oxo)vanadium; yttrium(3+)
描述
trioxido(oxo)vanadium; yttrium(3+) is an inorganic compound composed of vanadium, yttrium, and oxygen. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is typically studied for its potential use in advanced materials and catalysis due to the distinct characteristics imparted by both vanadium and yttrium.
准备方法
Synthetic Routes and Reaction Conditions: trioxido(oxo)vanadium; yttrium(3+) can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing vanadium oxide and yttrium oxide in stoichiometric amounts, followed by heating the mixture at high temperatures (around 900-1100°C) in an oxygen-rich atmosphere to ensure complete oxidation.
Industrial Production Methods: In industrial settings, the production of vanadium yttrium tetraoxide often involves the use of high-temperature furnaces and controlled atmospheres to maintain the purity and phase of the compound. The raw materials, typically vanadium pentoxide and yttrium oxide, are carefully weighed and mixed before being subjected to thermal treatment.
化学反应分析
Types of Reactions: trioxido(oxo)vanadium; yttrium(3+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: trioxido(oxo)vanadium; yttrium(3+) can be oxidized further in the presence of strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Substitution reactions may involve the replacement of oxygen atoms with other anions, such as sulfides or nitrides, under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of vanadium, while reduction could produce lower oxidation states of vanadium and yttrium compounds.
科学研究应用
trioxido(oxo)vanadium; yttrium(3+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research is ongoing into its potential use in biological imaging and as a component in biosensors.
Industry: trioxido(oxo)vanadium; yttrium(3+) is used in the production of advanced ceramics and as a component in high-performance materials for aerospace and electronics.
作用机制
The mechanism by which vanadium yttrium tetraoxide exerts its effects involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. For example, in catalytic applications, the compound can facilitate the transfer of electrons, thereby accelerating chemical reactions. In biological systems, its redox properties may interact with cellular components, leading to potential therapeutic effects.
相似化合物的比较
Vanadium pentoxide (V2O5): Known for its use as a catalyst and in the production of vanadium alloys.
Yttrium oxide (Y2O3): Used in ceramics, phosphors, and as a host material for rare-earth dopants.
Vanadium dioxide (VO2): Notable for its metal-insulator transition properties.
Uniqueness: trioxido(oxo)vanadium; yttrium(3+) is unique due to the combination of vanadium and yttrium, which imparts distinct catalytic and electronic properties not found in the individual oxides. This makes it particularly valuable in applications requiring specific redox characteristics and stability under various conditions.
属性
IUPAC Name |
trioxido(oxo)vanadium;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.V.Y/q;3*-1;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVYNEUUYROOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)([O-])[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
YVO4, O4VY | |
| Record name | yttrium vanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium_vanadate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.845 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-12-6 | |
| Record name | Vanadium yttrium oxide (VYO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium yttrium oxide (VYO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium yttrium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
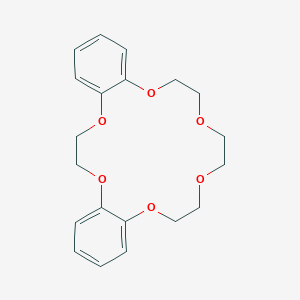
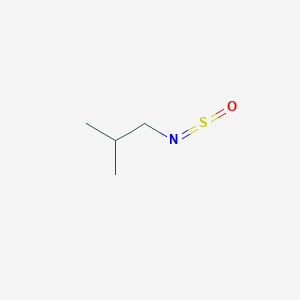
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)
